Combipenix
Description
Combipenix, identified as ampicillin (aminopenicillin), is a β-lactam antibiotic derived from penicillin. It is characterized by an amino group on the benzyl side chain, enhancing its spectrum against Gram-negative bacteria compared to earlier penicillins . Historical clinical records indicate its application in treating urinary tract infections (UTIs), as evidenced by a 1977 Japanese study where this compound demonstrated efficacy in managing urogenital infections . Ampicillin inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), rendering it bactericidal. Its pharmacokinetic profile includes moderate oral bioavailability (35–50%), with improved absorption via intravenous administration, and predominant renal excretion, making it suitable for UTIs .
Properties
CAS No. |
51004-51-4 |
|---|---|
Molecular Formula |
C35H36Cl2N6O9S2 |
Molecular Weight |
819.7 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(2S,5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C19H17Cl2N3O5S.C16H19N3O4S/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24;1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28);3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23)/t13-,14+,17-;9-,10-,11+,14-/m11/s1 |
InChI Key |
OUCSAWQVCBFKBN-TWZKVBNYSA-N |
SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C |
Isomeric SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)C |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C |
Other CAS No. |
51004-51-4 |
Synonyms |
ampicillin-dicloxacillin mixture Combipenix Totocillin |
Origin of Product |
United States |
Comparison with Similar Compounds
Amoxicillin
- Structural Similarity : Amoxicillin differs by a hydroxyl group, improving acid stability and oral absorption .
- Functional Advantages : Superior bioavailability (80–90%) and expanded activity against Helicobacter pylori and Haemophilus influenzae. Studies suggest lower resistance rates compared to ampicillin in community-acquired UTIs .
Ampicillin/Sulbactam
- Combination Therapy : Sulbactam inhibits β-lactamases, restoring efficacy against resistant strains like Staphylococcus aureus and Klebsiella. This combination is preferred for hospital-acquired UTIs with multidrug-resistant pathogens .
- Limitations : Requires parenteral administration, limiting outpatient use.
Research Findings and Clinical Relevance
- A 1977 study highlighted this compound’s 75% efficacy in UTIs, though contemporary data indicate rising resistance (e.g., 40–60% E. coli resistance to ampicillin in 2023) .
- Amoxicillin remains first-line for uncomplicated UTIs due to better pharmacokinetics, while ampicillin/sulbactam is reserved for complicated infections .
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